molecular formula C13H9NS2 B186752 2,6-Di(2-thienyl)pyridine CAS No. 35299-71-9

2,6-Di(2-thienyl)pyridine

Cat. No.: B186752
CAS No.: 35299-71-9
M. Wt: 243.4 g/mol
InChI Key: LCLYDMCIQMLZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Di(2-thienyl)pyridine is a tridentate S,N,S-donor ligand that serves as a key synthetic intermediate and functional molecular receptor in advanced research applications. Its structure allows for strong coordination with various metal ions, making it particularly valuable in the development of highly sensitive and selective chemical sensors . Studies have demonstrated its efficacy as a core moiety in conjugated polymers that function as efficient "turn-off" fluorescent sensors for the detection of Palladium (Pd²⁺) ions . Furthermore, its coordination affinity enables it to act as a selective ratiometric sensor for Mercury (Hg²⁺) ions, capable of differentiating Hg²⁺ from competing ions like Zn²⁺, Cd²⁺, and Cu²⁺ with minimal interference . Beyond sensing, this compound is a precursor in exploratory medicinal chemistry, where related structural analogs have been investigated as specific, non-intercalative DNA-binding inhibitors of topoisomerase II, a promising target for anticancer agents . The this compound scaffold also finds utility in materials science, contributing to the synthesis of functional polymers for use in electrochromic devices . This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35299-71-9

Molecular Formula

C13H9NS2

Molecular Weight

243.4 g/mol

IUPAC Name

2,6-dithiophen-2-ylpyridine

InChI

InChI=1S/C13H9NS2/c1-4-10(12-6-2-8-15-12)14-11(5-1)13-7-3-9-16-13/h1-9H

InChI Key

LCLYDMCIQMLZFX-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C2=CC=CS2)C3=CC=CS3

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CS2)C3=CC=CS3

Other CAS No.

35299-71-9

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,6 Di 2 Thienyl Pyridine and Its Analogs

Direct Synthesis Approaches

The direct construction of the 2,6-di(2-thienyl)pyridine core can be achieved through several reliable methods, with cross-coupling reactions and ring-closure strategies being the most prominent.

Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of this compound and its analogs. These methods offer a versatile and efficient means to form the crucial carbon-carbon bonds between the pyridine (B92270) and thiophene (B33073) rings.

The Suzuki-Miyaura coupling is a widely employed method. mdpi.com It typically involves the reaction of a dihalopyridine, such as 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine, with a thiophene-boronic acid or its corresponding boronate ester. mdpi.com The reaction is catalyzed by a palladium complex, often in the presence of a base. This method is valued for its tolerance of a wide range of functional groups and its use of generally stable and accessible boronic acid reagents. For instance, the coupling of 2-amino-3-nitro-4-chloropyridine with thiophene-2-boronic acid pinacol (B44631) ester has been successfully demonstrated. A key advantage of the Suzuki reaction is the ability to achieve high yields, often between 70-90%, under relatively mild conditions.

The Stille coupling provides an alternative route, utilizing organotin reagents. rsc.orgrsc.org In this reaction, a dihalopyridine is coupled with a thienylstannane, such as 2-(tributylstannyl)thiophene (B31521), in the presence of a palladium catalyst. rsc.org Stille reactions are known for their high yields and the ability to proceed under neutral conditions, which can be advantageous for sensitive substrates. This methodology has been successfully used to synthesize various oligo(2-thienyl)-substituted pyridine derivatives. sfb765.de For example, O-substituted 3-hydroxy-2,6-di(2-thienyl)pyridines have been prepared through Stille cross-coupling reactions of the corresponding di-iodinated and O-substituted 3-hydroxypyridine (B118123) with a stannylated thiophene. rsc.org

Coupling ReactionKey ReagentsCatalyst (Typical)Advantages
Suzuki-Miyaura Dihalopyridine, Thiophene-boronic acid/ester, BasePd(PPh₃)₄, Pd(dppf)Cl₂High yields, Functional group tolerance, Stable reagents
Stille Dihalopyridine, ThienylstannanePd(PPh₃)₄High yields, Neutral reaction conditions

Ring Closure of 1,5-Diketones and Related Condensation Reactions

The formation of the pyridine ring through the cyclization of a 1,5-dicarbonyl compound is a classical and effective strategy. beilstein-journals.orgacs.orgrsc.org This approach, often referred to as the Kröhnke pyridine synthesis or a variation thereof, involves the condensation of a 1,5-diketone with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form the pyridine ring. wikipedia.orgderpharmachemica.comtandfonline.com

The required 1,5-diketone precursor is typically synthesized through a Michael addition of a chalcone (B49325) with a ketone. For the synthesis of this compound, this would involve the reaction of a chalcone derived from 2-acetylthiophene (B1664040) and a suitable aldehyde, with another equivalent of 2-acetylthiophene. The subsequent ring closure with ammonia or a derivative furnishes the desired pyridine. mdpi.com This method is particularly useful for producing symmetrically substituted pyridines. beilstein-journals.org

A notable example is the preparation of 2,6-diaryl-4-(2-substituted thienyl-5-yl)pyridines from the corresponding 1,5-diaryl-3-(2-substituted thienyl-5-yl)-1,5-pentadiones. tandfonline.comtandfonline.com This highlights the versatility of the 1,5-diketone cyclization method for creating a variety of substituted thienyl-pyridines.

Oxidative Cascade Annulation Methods

More recent developments in pyridine synthesis include oxidative cascade annulation methods. acs.orgrsc.orgresearchgate.net These reactions often proceed under transition-metal catalysis and can offer high efficiency and atom economy. For instance, the rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can lead to the formation of quinoline (B57606) derivatives, showcasing the potential of C-H activation and annulation strategies in building complex heterocyclic systems. acs.org While not yet a standard method for this compound itself, these advanced techniques represent a promising area for future synthetic explorations. Another approach involves a transition-metal-free oxidative methylenation and Hantzsch-type pyridine synthesis cascade. rsc.orgresearchgate.net

Utilization of 1,2,4-Triazine (B1199460) Methodology

The use of 1,2,4-triazines as precursors for pyridines offers a powerful and flexible synthetic route. acs.orgrsc.orgresearchgate.netresearchgate.netacs.org This methodology, often involving a Diels-Alder reaction with inverse electron demand, allows for the construction of highly substituted pyridines. The reaction of a 1,2,4-triazine with an electron-rich dienophile, such as an enamine or norbornadiene, leads to the formation of a pyridine ring with the extrusion of a molecule of nitrogen. researchgate.netacs.org This approach is particularly valuable for introducing a variety of substituents onto the pyridine core with a high degree of control. acs.orgrsc.org

Functionalization Strategies

Once the this compound core is synthesized, further modifications can be made to tune its electronic and photophysical properties.

Substitution at Pyridine Core for Electronic Modulation

Introducing substituents onto the pyridine ring is a key strategy for modulating the electronic properties of the molecule. acs.org This can influence factors such as the emission wavelength in fluorescent applications and the energy levels in electronic devices.

Functional groups can be introduced either by using substituted starting materials in the initial synthesis or by post-synthetic modification of the this compound scaffold. For example, starting with a substituted 2,6-dihalopyridine in a cross-coupling reaction allows for the direct incorporation of a functional group at the 3-, 4-, or 5-position of the pyridine ring.

Alternatively, electrophilic substitution reactions can be performed on the pre-formed this compound. However, the electron-rich nature of the thiophene rings can sometimes complicate the regioselectivity of these reactions. A more controlled approach is often the use of directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent to a specific position, which can then be quenched with an electrophile.

Modification of Thienyl Moieties

The functionalization of the thienyl groups in this compound allows for the fine-tuning of the molecule's properties. One key strategy is selective bromination. Treatment of this compound with N-bromosuccinimide (NBS) in an acidic medium, such as a mixture of acetic acid and sulfuric acid, preferentially targets the electron-rich 5-position of the thienyl rings. This reaction is regioselective due to the directing effect of the pyridine nitrogen. smolecule.com The resulting brominated derivatives, like 3-bromo-2-methyl-6-(2-thienyl)pyridine, are valuable intermediates for further modifications through cross-coupling reactions.

These brominated intermediates can then participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional aryl or heteroaryl groups. researchgate.net This modular approach enables the systematic variation of substituents on the thienyl moieties, allowing for the creation of a diverse library of derivatives with tailored electronic and steric properties. smolecule.com For instance, iterative Stille couplings using 2-(tributylstannyl)thiophene have been employed to synthesize 2,3,5,6-tetra(2-thienyl)pyridine, although achieving penta-substitution can be challenging due to steric hindrance. smolecule.com

Preparation of Per(2-thienyl)pyridines

The synthesis of per(2-thienyl)pyridines, where all positions on the pyridine ring are substituted with thienyl groups, represents a significant synthetic challenge due to high steric hindrance. A successful route starts from a readily available pyridinol derivative. acs.orgnih.govfigshare.com Key steps in this methodology involve the activation of the pyridine core and subsequent metal-catalyzed cross-coupling reactions. acs.orgnih.govfigshare.com

For example, a pyridinol can be converted to a more reactive triflate or nonaflate derivative. researchgate.netacs.org This activated intermediate can then undergo a series of palladium-catalyzed Suzuki or Stille coupling reactions with thienylboronic acids or stannanes to introduce the thienyl groups. researchgate.netacs.org This approach has proven effective even in highly sterically encumbered systems, leading to the successful synthesis of penta(2-thienyl)pyridine. acs.orgthieme-connect.com Furthermore, intermediates in this synthesis can be utilized to create other per(2-thienylated) pyridines with extended π-systems by reacting them with reagents like thiophene-2,5-diboronic acid. acs.org

Derivatization for Polymeric Architectures

This compound and its analogs are excellent monomers for the synthesis of conjugated polymers. These polymers are of interest for their potential applications in sensors, organic electronics, and catalysis. researchgate.netrsc.orgacs.org

One common method for polymerization is through oxidative electropolymerization. researchgate.net In this process, applying a potential to a solution containing the monomer leads to the formation of a polymer film on the electrode surface. researchgate.net For example, poly[2,5-di(2-thienyl)pyridine] films can be prepared by electropolymerization of 2,5-di(2-thienyl)pyridine. oup.com

Another approach involves traditional chemical polymerization methods. For instance, a novel conjugated polymer containing 2,6-bis(2-thienyl)pyridine moieties was synthesized for use as a chemosensor. researchgate.netrsc.org This highlights the versatility of these compounds in creating functional polymeric materials. The properties of the resulting polymers can be tuned by modifying the monomer structure, such as by introducing different functional groups on the pyridine or thienyl rings.

Polymerization MethodMonomerResulting PolymerApplication
Oxidative Electropolymerization2,5-di(2-thienyl)pyridinePoly[2,5-di(2-thienyl)pyridine]Modified Electrodes
Chemical Polymerization2,6-bis(2-thienyl)pyridine derivativeConjugated PolymerChemosensor for Pd2+
Oxidative Electropolymerization4-azulen-1-yl-2,6-bis(2-thienyl)pyridinePoly[4-azulen-1-yl-2,6-bis(2-thienyl)pyridine]Heavy Metal Ion Complexation

Post-Synthesis Functionalization of Films

Once a polymer film of a this compound derivative is formed, it can undergo further modification to introduce new functionalities. This post-synthesis functionalization is a powerful tool for creating materials with specific properties without needing to synthesize a new monomer from scratch.

A notable example is the modification of poly[2,5-di(2-thienyl)pyridine] films with boron trifluoride (BF3). oup.com This can be achieved by exposing the pre-formed polymer film to trifluoroborate diethyl ether complex (BFEE) vapor. oup.com This process results in a BF3-modified polymer film with altered electronic and chemical properties. oup.com This method demonstrates the feasibility of gas-phase functionalization of these polymer films, which can be advantageous for sensor applications. researchgate.net

Another approach involves the complexation of metal ions within the polymer film. For instance, films of poly[4-azulen-1-yl-2,6-bis(2-thienyl)pyridine] have been shown to complex with heavy metal ions like lead and cadmium. researchgate.net This property is useful for developing sensors for environmental monitoring. The complexing ability arises from the specific binding sites within the polymer structure, which can be engineered through the design of the monomer. researchgate.net

Synthesis of Related Pyridine-Thiophene Ligands and Derivatives

The synthesis of a wide range of pyridine-thiophene ligands and their derivatives has been explored, driven by their diverse applications in coordination chemistry, materials science, and medicinal chemistry. royalsocietypublishing.orgresearchgate.netmdpi.com The synthetic strategies often involve multi-component reactions or palladium-catalyzed cross-coupling reactions. researchgate.netchemicalbook.com

One common approach is the Suzuki-Miyaura coupling, which involves the reaction of a halopyridine with a thienylboronic acid or vice versa, in the presence of a palladium catalyst and a base. chemicalbook.com This method is highly versatile and allows for the synthesis of a variety of substituted pyridine-thiophene compounds. chemicalbook.com For example, 3-(2-thienyl)pyridine (B186547) can be synthesized by coupling pyridin-3-yl boronic acid with a halothiophene. chemicalbook.com

Another powerful method is the Kröhnke reaction, which is a type of condensation reaction. This has been used to synthesize various 2,6-disubstituted pyridines. acs.org Additionally, multi-component reactions, where several reactants combine in a single step to form a complex product, have been employed to generate pyridine and thiophene-containing chalcones and other heterocyclic derivatives. royalsocietypublishing.orgresearchgate.net For instance, the reaction of 2-acetylthiophene with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield pyran and pyridine derivatives. researchgate.net

The table below summarizes some of the synthetic methods used to prepare various pyridine-thiophene derivatives.

Synthetic MethodReactantsProduct
Suzuki-Miyaura CouplingPyridin-3-yl boronic acid, Halothiophene3-(2-Thienyl)pyridine
Claisen-Schmidt Condensation3-Pyridinecarboxaldehyde, Substituted acetophenonesPyridine-containing chalcones
Multi-component Reaction2-Acetylthiophene, Aromatic aldehydes, MalononitrilePyridine derivatives
Gewald Reaction2-Acetylthiophene, Elemental sulfur, MalononitrileThiophene derivatives

These synthetic methodologies provide a robust toolbox for chemists to create a vast array of pyridine-thiophene based molecules with tailored properties for various applications.

Coordination Chemistry and Metallosupramolecular Assemblies of 2,6 Di 2 Thienyl Pyridine Ligands

Ligand Design Principles and Coordination Modes (e.g., SNS chelation)

The compound 2,6-di(2-thienyl)pyridine is a versatile ligand in coordination chemistry, primarily due to its tridentate nature and the presence of both nitrogen and sulfur donor atoms. Its design allows for various coordination modes, with the most common being a tridentate N,N,S- or a bidentate N,S-chelation. tandfonline.com A notable coordination behavior is the SNS chelation, where the central pyridine (B92270) nitrogen and the sulfur atoms of the two flanking thienyl groups bind to a metal center. researchgate.netrsc.org This mode of binding is influenced by the electronic properties and the steric hindrance of the ligand. rsc.org

The planarity of the pyridine and thienyl rings, coupled with the potential for π-conjugation, makes this compound and its derivatives valuable in the construction of metallosupramolecular assemblies and functional materials. The electronic properties of the resulting metal complexes can be tuned by introducing different substituents on the pyridine or thienyl rings. smolecule.com The flexibility in coordination allows for the formation of both mononuclear and polynuclear complexes. rsc.org

Complexation with Transition Metal Ions

Ruthenium Complexes and Derivatives

Ruthenium(II) complexes incorporating this compound and its analogues have been a subject of significant research interest due to their promising photophysical and electrochemical properties. mdpi.combeilstein-journals.orgresearchgate.netnih.govresearchgate.net These complexes often exhibit strong absorption in the visible region and can display luminescence, making them suitable for applications such as photosensitizers in dye-sensitized solar cells (DSSCs) and as components in light-emitting devices. mdpi.comnih.gov

The coordination of this compound to ruthenium can occur in different modes. For instance, in some complexes, the ligand acts as a bidentate N,N-donor, while in others, it can adopt a tridentate N,N,S-coordination. rsc.org The specific coordination mode influences the geometry and, consequently, the electronic properties of the resulting complex.

The introduction of thienyl groups into the ligand framework can lead to a red-shift in the absorption and emission spectra of the ruthenium complexes compared to their bipyridine or terpyridine counterparts. nih.gov This is attributed to the electron-donating nature of the thienyl rings, which raises the energy of the highest occupied molecular orbital (HOMO) of the complex. The photophysical properties can be further fine-tuned by modifying the substituents on the thienyl or pyridine rings. beilstein-journals.orgacs.org For example, extending the π-conjugation of the ligand can enhance the molar absorptivity and shift the emission to longer wavelengths. nih.gov

Photophysical and Electrochemical Data for Selected Ruthenium(II) Complexes
Complexλabs (nm)λem (nm)Excited State Lifetime (τ)Redox Potentials (V vs. Fc+/0)Reference
[Ru(bpy)2(dtpy)]2+ (dtpy = this compound)460, 360640-- nih.gov
[Ru(tpy)(pm-tpy)]2+ derivatives---- nih.gov
Ruthenium(II) complexes with 2-arylbenzimidazoles400-450, 550-650800-950-- mdpi.com

Palladium and Platinum Complexes

The coordination chemistry of this compound with palladium(II) and platinum(II) has been explored, revealing a variety of coordination behaviors and potential applications, particularly in catalysis. rsc.orgnih.govrsc.orgresearchgate.netmdpi.com

With palladium(II), this compound can form cyclometalated complexes, although mixtures of products, including dimerized ligands, are sometimes observed. rsc.orgrsc.org These palladium complexes have shown catalytic activity in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The efficiency of these catalysts can be influenced by the nature of the substituents on the pyridine ligand. nih.gov

In the case of platinum(II), this compound can act as a C,N-bidentate or a C,N,C-tridentate ligand. rsc.orgrsc.org The reaction of this compound with platinum(II) precursors can lead to the formation of cyclometalated complexes. nih.gov The photophysical properties of these platinum complexes have been investigated, with studies comparing the effects of replacing a phenyl ring with a thienyl ring in related cyclometalating ligands. scispace.com This substitution typically results in a red-shift of the metal-to-ligand charge transfer (MLCT) absorption and emission bands. scispace.com

Selected Palladium and Platinum Complexes of Thienyl-Pyridine Ligands
Complex TypeLigandMetalCoordination ModeApplication/PropertyReference
[PdL2Cl2]Substituted PyridinesPd(II)-Catalysis (Suzuki-Miyaura, Heck) nih.gov
Cyclometalated ComplexThis compoundPd(II)-Catalysis rsc.orgrsc.org
[Pt(tpy)AB]2-(2'-thienyl)pyridinePt(II)C^NLuminescence scispace.com
Cyclometalated ComplexThis compoundPt(II)C,N-bidentate or C,N,C-tridentate- rsc.orgrsc.org

Copper Complexes

Copper complexes of this compound and related thienyl-pyridine ligands have been synthesized and characterized, showing interesting structural features and potential applications. rsc.orgresearchgate.netrsc.orgmdpi.comrsc.orgaip.orgcapes.gov.brresearchgate.net The interaction of this compound with copper(II) can lead to the formation of five-coordinate complexes. rsc.org For example, the reaction with copper(II) chloride can yield complexes of the type [CuCl₂(ligand)]. rsc.org

The geometry around the copper(II) center in these complexes is often distorted, which can be attributed to the bite angle of the tridentate ligand and the Jahn-Teller effect. rsc.org The coordination environment typically involves the nitrogen atom of the pyridine ring and the sulfur atoms of the thienyl groups, although other coordination modes are possible. aip.org

Some copper(I) complexes with related 6-(thiophen-2-yl)-2,2′-bipyridine ligands have been shown to be emissive in the solid state, suggesting potential applications in light-emitting devices. mdpi.comcapes.gov.br The photophysical properties of these copper complexes are influenced by the nature of the ligands and the coordination geometry. mdpi.com

Structural and Spectroscopic Data for Selected Copper Complexes
ComplexCoordination NumberGeometryKey Spectroscopic FeaturesReference
[CuCl2(4'-(thiophen-2-yl)-terpy)]5-- rsc.org
[Cu(L)NO3]·H2O (L = 6-(3-thienyl) pyridine -2-thiosemicarbazone)4Square planarParamagnetic aip.org
[CuL(PPh3)2]BF4 (L = 6-(thiophen-2-yl)-2,2′-bipyridine)4Distorted tetrahedralOrange emitter in solid state mdpi.comcapes.gov.br

Iron, Zinc, Nickel, Cobalt, and Osmium Complexes

The versatile coordinating ability of this compound and its derivatives allows for the formation of complexes with a range of other transition metals, including iron, zinc, nickel, cobalt, and osmium. rsc.orgrsc.org Research has shown that this compound can effectively bind to these metal ions, leading to complexes with diverse structures and properties.

For instance, this compound has been investigated as a molecular receptor for various metal ions, demonstrating its potential to differentiate between them. rsc.org The coordination with zinc(II) has been studied in the context of developing fluorescent sensors. rsc.org While specific details on the synthesis and characterization of iron, nickel, cobalt, and osmium complexes with this compound are less extensively documented in the provided search results, the general principles of coordination chemistry suggest that this ligand can form stable complexes with these metals as well. The resulting complexes would likely exhibit interesting magnetic and electronic properties depending on the metal ion and the coordination geometry.

Iridium Complexes

Iridium(III) complexes containing thienyl-pyridine based ligands have garnered significant attention due to their exceptional photophysical properties, particularly their strong and tunable phosphorescence. chinesechemsoc.orgresearchgate.netrsc.orgnih.govcardiff.ac.uk These characteristics make them highly suitable for applications in organic light-emitting diodes (OLEDs) and as photocatalysts. researchgate.netnih.gov

Cyclometalated iridium(III) complexes are a prominent class, where the thienyl-pyridine ligand coordinates to the iridium center through both a carbon-metal and a nitrogen-metal bond. This C^N coordination leads to highly efficient and long-lived excited states. cardiff.ac.uk The emission color of these complexes can be tuned by modifying the ancillary ligands or by introducing substituents onto the thienyl-pyridine framework. rsc.org For example, the emission of iridium complexes with 2-(2-thienyl)pyridine (B1198823) can be red-shifted by using ancillary ligands that lower the energy of the excited state. rsc.org

The quantum yields of these iridium complexes can be quite high, especially in thin films, making them efficient emitters for solid-state lighting applications. rsc.org Furthermore, their unique photochemical properties have been harnessed in photocatalysis, where they can facilitate various organic transformations upon visible light irradiation. researchgate.netnih.gov

Photophysical Data for Selected Iridium(III) Complexes
Complexλem (nm, solution)λem (nm, thin film)Quantum Yield (Φ, thin film)Reference
[Ir(thpy)2(1)][PF6]~640~550, 59029% rsc.org
[Ir(thpy)2(4)][PF6]~640~550, 59051% rsc.org

Formation of Metallo-Supramolecular Polymers and Frameworks

The tridentate coordination motif of this compound and its derivatives makes it a valuable building block, or "unimer," for the construction of larger, ordered structures known as metallo-supramolecular polymers (MSPs) and frameworks. rsc.orgrsc.org These materials are formed through the self-assembly of the organic ligand with metal ions, which act as connectors or "ion couplers" (ICs). rsc.orgresearchgate.net The resulting polymers exhibit dynamic properties and have potential applications in fields like optoelectronics and responsive systems. rsc.orgrsc.org

Self-Assembly Processes and Coordination Bonds

The formation of metallo-supramolecular polymers from this compound-based ligands is a spontaneous process driven by the formation of coordination bonds between the ligand's nitrogen and sulfur donor atoms and a metal ion. researchgate.net This self-assembly occurs when a solution of the metal ion is introduced to a solution of the ligand. rsc.org The process involves complexation, where the unimers and ion couplers connect to form the larger polymer chains. rsc.org

A variety of divalent metal ions, including iron(II), zinc(II), nickel(II), and copper(II), have been successfully used to create metallo-supramolecular polymers with thiophene-based pyridine ligands. rsc.orgrsc.org The coordination bonds are non-covalent and labile, which imparts a dynamic and often reversible nature to the resulting polymer structures. rsc.org For instance, derivatives of this compound, such as 4-azulen-1-yl-2,6-bis(2-thienyl)pyridine, can be electropolymerized to form films capable of complexing heavy metal cations like lead(II) and cadmium(II). researchgate.net Similarly, ruthenium(II) complexes incorporating thienyl-functionalized ligands can be electropolymerized to create stable, redox-active films. researchgate.net

The self-assembly can also be influenced by external conditions. In some systems involving rhodium(II) paddlewheel complexes, the self-assembly pathway can be kinetically controlled to selectively form square-shaped structures over triangular ones by using a weakly coordinating leaving ligand. nih.gov This highlights the sophisticated control that can be achieved in these self-assembly processes.

Structural Characterization of Metallopolymers

The structure and properties of metallopolymers derived from this compound and related ligands are investigated using a range of spectroscopic and analytical techniques.

UV-Vis Spectroscopy: This is a primary tool for monitoring the self-assembly process. rsc.org Upon complexation with a metal ion, the UV-Vis absorption spectrum of the ligand undergoes characteristic changes. For example, the addition of metal ions like Fe²⁺, Zn²⁺, Ni²⁺, and Cu²⁺ to thiophene-based pyridine unimers causes a shift in the absorption maxima. rsc.orgrsc.org The complexation of Fe²⁺ ions often results in the appearance of a new, broad absorption band at longer wavelengths (around 550-600 nm), which is attributed to a metal-to-ligand charge-transfer (MLCT) transition. rsc.orgnih.gov This MLCT band is characteristic of the [Fe(tpy)₂]²⁺-type chromophore and is responsible for the deep color of these complexes. nih.gov

NMR Spectroscopy: NMR titration studies can confirm the formation of complexes and provide insights into their stoichiometry and stability in solution. rsc.orgresearchgate.net Broadening of NMR signals upon addition of a metal ion is a strong indicator of successful polymerization. acs.org

Fluorescence Spectroscopy: The luminescence properties of the ligands are often significantly affected by coordination to metal ions. The complexation of thiophene-based unimers with Zn²⁺ has been shown to cause a dramatic increase in fluorescence intensity. rsc.orgresearchgate.net In contrast, other transition metals like Fe²⁺, Cu²⁺, and Ni²⁺ typically lead to fluorescence quenching. rsc.orgresearchgate.netresearchgate.net

Electrochemical Methods: Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the redox properties of the metallopolymers. researchgate.netresearchgate.net For example, films of poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) have been characterized electrochemically to assess their ability to complex heavy metals. researchgate.net Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical measurements, allows for the characterization of species generated upon oxidation or reduction, confirming the stability and reversibility of the redox processes. db-thueringen.de

Below is a table summarizing the characterization of a metallo-supramolecular polymer formed from a thieno[3,2-b]thiophene-based bis(terpyridine) unimer and Fe²⁺ ions, which shares structural similarities with this compound systems.

PropertyValueTechnique
MLCT Absorption Maximum (λmax)~580 nmUV-Vis Spectroscopy
Oxidation Potential (Eox)0.98 VCyclic Voltammetry
Optical Contrast51%Spectroelectrochemistry
Coloration Efficiency (CE)641 cm2 C-1Spectroelectrochemistry

Data sourced from a study on Fe-Tt MSP, a polymer with structural similarities. nih.gov

Polymer Chemistry and Advanced Materials Based on 2,6 Di 2 Thienyl Pyridine Units

Electropolymerization Techniques

Electropolymerization is a powerful method for creating thin, uniform, and adherent polymer films directly onto an electrode surface. This technique is particularly well-suited for monomers based on 2,6-di(2-thienyl)pyridine, enabling the fabrication of materials for applications such as electrochromic devices and sensors.

The formation of polymer films from this compound and its derivatives is typically achieved through oxidative electropolymerization. researchgate.netresearchgate.net This process involves the electrochemical oxidation of the monomer at the terminal positions of the thiophene (B33073) rings, leading to the formation of radical cations that subsequently couple to form polymer chains.

The electropolymerization is generally carried out in a three-electrode cell using a solvent like acetonitrile (B52724) containing a supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) or tetrabutylammonium hexafluorophosphate (B91526) (TBABF₄). researchgate.netelectrochemsci.org For instance, the electropolymerization of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, a related donor-acceptor-donor (D-A-D) monomer, can be initiated by applying a potential of 1.2 V. electrochemsci.org As the potential is cycled, the oxidation peak corresponding to the monomer gives way to the redox peaks of the growing polymer film. electrochemsci.org The increase in the current density of these new peaks with each successive scan confirms the deposition and growth of an electroactive polymer film on the electrode surface. electrochemsci.org Similarly, films of poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) have been successfully grown on glassy carbon electrodes by controlled potential electrolysis at +1.6 V vs. Ag/Ag⁺. researchgate.net After polymerization, the films are typically rinsed to remove any unreacted monomer and soluble oligomers. electrochemsci.org

Polymers derived from this compound units possess interesting redox properties, often exhibiting both p-type and n-type doping capabilities. Doping involves the reversible oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which introduces charge carriers (polarons and bipolarons) and dramatically alters the material's electronic and optical properties. metu.edu.tr

The presence of the electron-withdrawing pyridine (B92270) unit in the polymer backbone facilitates n-doping by stabilizing the negative charges formed upon reduction. researchgate.netacs.org Conversely, the electron-donating thiophene units enable p-doping upon oxidation. researchgate.netacs.org This dual-doping capability makes these materials candidates for a wide range of electronic devices. researchgate.net For example, a polymer containing alternating 2,3-diphenyl-5,7-bis(3,4-ethylenedioxy-2-thienyl)thieno[3,4-b]pyrazine units showed a low oxidation potential of 0.18 V and also exhibited a distinct redox couple at cathodic potentials, confirming its p- and n-dopable nature. capes.gov.br

However, the stability of the doped states can vary. In some cases, the n-doping process can be irreversible, suggesting that the reduced form of the polymer may be reactive and unstable, particularly in the presence of trace oxygen or water. rsc.org The electrochemical properties are highly dependent on the specific molecular structure of the polymer.

PolymerHOMO (eV)LUMO (eV)Electrochemical Band Gap (E_g) (eV)Doping TypeSource
PDPP2PyT-5.61-3.831.78p-type rylene-wang.com
PDPP2Py2T-5.46-3.711.75p-type rylene-wang.com
PDPP2PyBDT-5.45-3.691.76p-type rylene-wang.com
PDPP2PyBTD-5.83-4.071.76Ambipolar rylene-wang.com
PDPP2PyNDI-6.07-4.221.85n-type rylene-wang.com
P(Py-ETTE)---p- and n-doping (irreversible) rsc.org

Oxidative Electropolymerization for Film Formation

Conjugated Polymers and Oligomers

The synthesis of well-defined oligomers and polymers incorporating this compound units allows for systematic studies of structure-property relationships. Modern synthetic methods provide precise control over the molecular architecture, enabling the development of materials with tailored characteristics.

The synthesis of oligomers containing pyridine and thiophene units is commonly achieved through metal-catalyzed cross-coupling reactions. researchgate.net Techniques such as Stille and Suzuki couplings are particularly effective for forming carbon-carbon bonds between aromatic heterocycles. researchgate.netacs.org These methods have been used to create a variety of well-defined, alternating 2,6-linked pyridine-thiophene (Py-Th) oligomers. researchgate.net For example, starting from precursors like 2,6-bis(2,2'-bithien-5-yl)pyridine, palladium-catalyzed reactions allow for the systematic extension of the conjugated system. researchgate.net The resulting oligomers are often brightly luminescent, and their electronic properties can be modulated by protonation of the pyridine nitrogen or by substitution at other positions on the rings. researchgate.net

The inherent structure of this compound, with its central electron-acceptor (A) pyridine ring and flanking electron-donor (D) thiophene rings, makes it an ideal building block for creating polymers with a D-A-D architecture. electrochemsci.org This design strategy is a cornerstone of modern materials chemistry for developing low band gap conjugated polymers. metu.edu.tr The intramolecular charge transfer (ICT) from the donor units to the acceptor unit within the polymer backbone leads to a significant reduction in the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. rsc.org

Polymers based on this concept often exhibit broad absorption in the visible and near-infrared regions. rsc.org For instance, a polymer film of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, which possesses a D-A-D structure, is red in its neutral state and becomes purple and then sky-blue upon oxidation, demonstrating the profound effect of the D-A-D architecture on the material's optoelectronic properties. electrochemsci.org

D-A-D OligomerAbsorption λ_max (nm)Emission λ_max (nm)Source
EH_DPP_2T_Pyr (1)636734 rsc.org
EH_II_2T_Pyr (2)575724 rsc.org
EH_II_1T_Pyr (3)555- rsc.org

Copolymerization is a versatile strategy to further tune the properties of materials based on this compound. By incorporating other heterocyclic monomers—such as furan, pyrrole, 3,4-ethylenedioxythiophene (B145204) (EDOT), or carbazole—into the polymer chain, properties like the band gap, color, redox potentials, and solubility can be systematically modified. researchgate.netmdpi.comresearchgate.net

For example, copolymers of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole have been electrosynthesized, and their electrochromic properties were studied. mdpi.com The ratio of the two comonomers in the polymer film was found to directly influence the material's optical and electrochemical characteristics, such as its coloration efficiency. mdpi.com This approach allows for the creation of a family of materials with a spectrum of properties from a small set of monomers, highlighting the power of copolymerization in designing functional organic materials.

Polymer/CopolymerColoration Efficiency (η) at λ_maxλ_max (nm)Source
PdCz81.4 cm²/C790 mdpi.com
P(dCz2-co-dTC1)99.3 cm²/C790 mdpi.com
P(dCz2-co-dTC2)248.4 cm²/C784 mdpi.com
P(dCz1-co-dTC2)145.3 cm²/C790 mdpi.com
PdTC164.9 cm²/C790 mdpi.com

Design of Donor-Acceptor-Donor (D-A-D) Architectures in Polymers

Hybrid Organic-Inorganic Materials for Targeted Applications

The integration of this compound (DTP) units into hybrid organic-inorganic frameworks has led to the development of advanced materials with tailored properties for specific, high-performance applications. These materials synergistically combine the processability and functional versatility of the organic DTP component with the robustness, electronic, or magnetic properties of inorganic materials. Key application areas for these hybrid systems include environmental remediation and next-generation energy conversion.

Sensors for Heavy and Precious Metal Ion Detection

The unique chelating ability of the this compound ligand, which can bind to metal ions through its SNS pincer-type coordination site, makes it an excellent candidate for developing sensitive and selective metal ion sensors. rsc.org By anchoring DTP-based molecules onto inorganic substrates, researchers have created robust hybrid materials capable of detecting trace amounts of toxic heavy metals and valuable precious metals in aqueous solutions.

One approach involves the chemical anchoring of the DTP receptor onto the surface of magnetite/titania core-shell nanospheres using siloxane chemistry. rsc.org The resulting nanomaterial leverages the fluorescent properties of the DTP unit for detection and the magnetic core for easy removal of the sensor from the solution after analysis. rsc.org This system has demonstrated high selectivity for mercury(II) ions, functioning as a "turn-off" fluorimetric sensor. rsc.org

Another strategy employs the electropolymerization of DTP derivatives to form thin, functional films on electrode surfaces. For instance, films of poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) have been synthesized and used for the electrochemical detection of lead(II) and cadmium(II) ions. researchgate.netresearchgate.net These polymer-modified electrodes operate via a chemical preconcentration–anodic stripping voltammetry (ASV) technique, where the polymer film selectively accumulates metal ions before their electrochemical detection. researchgate.net This method enhances both the sensitivity and selectivity of the analysis, showing a particular preference for lead ions. researchgate.net Similarly, polymers containing 2,6-bis(2-thienyl)pyridine moieties have been shown to be effective fluorescent quenching sensors for palladium(II). chemrxiv.org

The table below summarizes the performance of various DTP-based hybrid materials in metal ion sensing applications.

Target IonHybrid Material CompositionDetection MethodDetection LimitSource(s)
Hg(II) DTP anchored on magnetite/titania nanospheresFluorimetric "turn-off" sensingNot specified rsc.org
Pd(II) Polymer containing DTP moietiesFluorescence quenching400 ppb chemrxiv.org
Pb(II) Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) film on an electrodeAnodic Stripping Voltammetry0.7 nM researchgate.net
Cd(II) Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) film on an electrodeAnodic Stripping Voltammetry10 nM researchgate.net

Materials for Photovoltaic Devices

Hybrid organic-inorganic perovskite solar cells (PSCs) have emerged as a leading third-generation photovoltaic technology due to their high power conversion efficiencies (PCE) and low manufacturing costs. diva-portal.orgnih.gov The typical PSC architecture consists of a perovskite light-absorbing layer sandwiched between an electron-transporting material (ETM) and a hole-transporting material (HTM). zenodo.org The HTM plays a crucial role in extracting photogenerated holes from the perovskite and transporting them to the electrode, a function for which polymers containing DTP-like structures are well-suited. nih.govrsc.org

The data below highlights examples of polymer systems incorporating structural motifs similar to DTP and their application as hole-transporting materials in perovskite solar cells.

Polymer HTMKey Structural UnitsDevice Efficiency (PCE)Key FindingSource(s)
PTAA Triarylamine>20%Widely used benchmark polymeric HTM demonstrating high efficiency. rsc.org
PCDTBT Carbazole, Thienyl, BenzothiadiazoleNot specifiedA known polymer used in PSCs, highlighting the utility of thienyl units. rsc.org
Pyridine-based Polymer Pyridine>20%The Lewis base (pyridine) coordinates with Pb2+ defects, passivating the surface and reducing recombination. nih.gov
D-A Conjugated Polymers Benzene dithiophene, Thiopheneimine23.1%Strong electronegativity of Lewis base units coordinates with uncoordinated Pb2+, enhancing carrier transport and passivation. nih.gov

Photophysical and Electronic Properties Research

Luminescence and Fluorescence Studies

The luminescence of DTP and its derivatives is a key area of investigation, with a focus on how its emission properties can be modulated for specific applications.

Fluorescence Quenching Mechanisms for Sensing

Fluorescence quenching is a primary mechanism through which DTP-based sensors operate. This process involves a decrease in the fluorescence intensity of the DTP moiety upon interaction with an analyte. Several mechanisms can be responsible for this quenching effect.

Conjugated polymers incorporating the 2,6-Di(2-thienyl)pyridine unit have been developed as highly sensitive and selective chemosensors, particularly for palladium (Pd²⁺) ions. rsc.orgresearchgate.net The fluorescence of these polymers is significantly quenched in the presence of Pd²⁺. rsc.org The proposed quenching mechanism often involves photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion. researchgate.net The incomplete d-orbital filling of transition metal ions like Pd²⁺ can facilitate these energy transfer processes, leading to a "turn-off" sensor response. researchgate.netrsc.org

The interaction between the sulfur atoms in the thienyl rings and "soft" metal ions is a crucial factor in the design of these sensors. rsc.org This interaction can lead to the formation of a complex, which in turn induces intrachain linkages in the polymer, causing a detectable change in fluorescence. rsc.org The efficiency of this quenching can be so high that it allows for the detection of analytes at very low concentrations. researchgate.net For instance, a conjugated polymer with 2,6-substituted pyridine (B92270) derivatives demonstrated a detection limit of 1 x 10⁻⁶ M for palladium ions in an aqueous solution. researchgate.net

The general principle of fluorescence quenching in these systems relies on the alteration of the electronic properties of the DTP fluorophore upon binding with an analyte. rsc.org These interactions can disrupt the de-excitation pathway that normally leads to fluorescence, promoting non-radiative decay processes instead. mit.edu

Ratiometric Sensing Principles

Ratiometric fluorescent sensing offers a more robust and reliable detection method by measuring the ratio of fluorescence intensities at two different wavelengths. This approach can minimize the effects of environmental factors and instrument variations. In the context of DTP-based sensors, ratiometric responses are achieved through various photophysical processes, including intramolecular charge transfer (ICT). rsc.org

Upon interaction with an analyte, a DTP-based sensor can exhibit a shift in its emission spectrum, leading to the appearance of a new emission band at a different wavelength. rsc.org For example, an ICT-based ratiometric probe can show a red shift in its absorption and emission peaks upon binding with a metal ion due to an enhanced ICT effect. rsc.org This results in a decrease in fluorescence intensity at the original wavelength and a simultaneous increase at the new, longer wavelength. rsc.org This change in the ratio of the two emission intensities provides a quantitative measure of the analyte concentration. rsc.org

The design of ratiometric sensors often involves creating a system where the binding event triggers a significant change in the electronic structure of the fluorophore, leading to a predictable and measurable shift in the emission profile. mit.edursc.org

Delayed Fluorescence and Emission Tuning

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in conventional fluorescent molecules. nih.gov This process involves the reverse intersystem crossing (RISC) of triplet excitons to the singlet state, from which they can then radiatively decay as delayed fluorescence. nih.gov While specific research on TADF in the parent this compound is not extensively detailed in the provided results, the principles of emission tuning are relevant.

The emission properties of DTP derivatives can be tuned by modifying their molecular structure. For instance, incorporating DTP into donor-acceptor architectures allows for the manipulation of the energy levels of the molecule, which in turn affects the emission wavelength. acs.org Increasing the conjugation length or altering the electron-donating or -withdrawing strength of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts in the emission spectra. acs.org This tunability is crucial for designing materials for specific applications, such as organic light-emitting diodes (OLEDs), where different emission colors are required. umich.edumdpi.com

Furthermore, the emission of DTP-based compounds can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.orgresearchgate.net This suggests a change in the dipole moment of the molecule upon excitation, which is characteristic of intramolecular charge transfer (ICT) states. acs.org This property can be exploited for developing sensors that respond to changes in the local environment. researchgate.net

Photostability Investigations

Photostability, the ability of a molecule to resist photochemical degradation upon exposure to light, is a critical parameter for fluorescent probes and materials in optoelectronic devices. mdpi.com Research on compounds with similar structural motifs, such as those containing thiophene (B33073) and pyridine rings, highlights the importance of efficient non-radiative decay pathways in ensuring photostability. acs.orgrsc.org

Molecules that can rapidly dissipate absorbed light energy through non-radiative processes, such as internal conversion, tend to be more photostable because these pathways compete with photochemical reactions that could lead to degradation. rsc.org For example, studies on 2,6-diaminopurine (B158960) have shown that the majority of the excited state population decays non-radiatively back to the ground state on a very fast timescale, contributing to its significant photostability. rsc.org While direct, detailed photostability investigations on this compound were not the primary focus of the search results, the general principles suggest that the presence of efficient de-excitation channels would be beneficial for its stability. The good fluorescence quantum yields observed in some DTP derivatives also indicate a degree of stability in the excited state. mdpi.com

Absorption Spectroscopy and Electronic Transitions

The absorption of light by this compound and its derivatives provides fundamental insights into their electronic structure. The UV-Vis absorption spectra of these compounds are characterized by intense absorption bands, which are assigned to specific electronic transitions.

The absorption spectra of DTP-based systems typically exhibit broad absorption bands in the visible and near-UV regions. acs.orgresearchgate.net These bands are generally attributed to spin-allowed electronic transitions, primarily π-π* and intramolecular charge transfer (ICT) transitions. acs.orgnih.govscispace.com The π-π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the molecule. The ICT transitions involve the transfer of electron density from an electron-rich part of the molecule (donor) to an electron-deficient part (acceptor) upon photoexcitation. acs.org

In donor-acceptor systems containing the DTP core, the position of the absorption maxima can be shifted by varying the donor and acceptor moieties, which is a key strategy for tuning the optical properties. acs.org Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often used to assign the observed electronic transitions and to understand the nature of the excited states. bohrium.com

The solvent environment can also influence the absorption spectra, with changes in solvent polarity leading to shifts in the absorption maxima (solvatochromism). bohrium.com This effect further supports the presence of charge transfer character in the electronic transitions.

Nonlinear Optical Properties

Nonlinear optical (NLO) properties arise from the interaction of intense light with a material, leading to phenomena such as second-harmonic generation and third-harmonic generation. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer are promising candidates for NLO materials. nih.gov

The delocalization of π-electrons along the backbone of conjugated molecules like DTP derivatives is a key factor for exhibiting NLO responses. nih.gov The presence of electron donor and acceptor groups can enhance the molecular hyperpolarizability (β), a measure of the second-order NLO response. nih.govmdpi.com By designing molecules with a strong donor-π-acceptor (D-π-A) motif, it is possible to achieve large NLO effects. acs.org

Theoretical studies are often employed to predict the NLO properties of new materials. nih.gov These calculations can provide insights into the relationship between molecular structure and NLO response, guiding the synthesis of new compounds with enhanced properties. While specific experimental NLO data for this compound itself was not prominent in the search results, the structural features of its derivatives, particularly those with push-pull electronic character, suggest their potential for NLO applications. mdpi.comacs.org

Two-Photon Absorption (2PA) and Excited-State Absorption (ESA)

The nonlinear optical properties of molecules based on the this compound core, particularly their capacity for two-photon absorption (2PA), have been a subject of focused research. 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to a higher energy excited state. This phenomenon is crucial for applications such as 3D optical data storage, two-photon fluorescence microscopy, and optical limiting. semanticscholar.org

A series of molecules with a donor-acceptor-donor (D-A-D) architecture, using a 4-(4-(decyloxy)phenyl)-2,6-di(thiophen-2-yl)pyridine core, has been synthesized and studied. rsc.org These compounds demonstrated what is described as an "effective two-photon absorption" that is assisted by the excited state. rsc.org Extending the conjugation of this core structure by introducing thiophene acrylonitrile (B1666552) and phenyl acrylonitrile groups was found to significantly enhance nonlinear absorption (NLA). rsc.org The NLA coefficient (βeff) for these derivatives was measured to be on the order of 10⁻¹⁰ m W⁻¹. rsc.org

Theoretical and experimental studies on related quadrupolar bithiophenes and cyclopentadithiophenes have shown that these types of molecules are effective two-photon absorbers in the near-infrared (NIR) range. mdpi.com Density Functional Theory (DFT) calculations indicate that the lowest excited state for 2PA often corresponds to the S₂ state, which is typically forbidden in one-photon absorption (1PA) but accessible via 2PA. mdpi.com The pursuit of materials with large 2PA cross-sections is a major driver in this field, as it is advantageous for various technological applications. researchgate.net

Optical Limiting Phenomena

Optical limiting is a critical function for protecting sensitive optical sensors and human eyes from high-intensity laser light. diva-portal.org Materials that exhibit this property are transparent at low light intensities but become opaque at high intensities through nonlinear absorption mechanisms like two-photon absorption (TPA) and reverse saturable absorption (RSA). diva-portal.org Organic compounds containing thiophene rings, such as this compound derivatives, are promising candidates for optical limiting applications due to their fast response and self-activating nature. diva-portal.org

Research on D-A-D structures based on a 2,6-di(thiophen-2-yl)pyridine core has shown their potential for use in all-optical limiting devices. rsc.org For instance, a polymer (P2TPy) derived from this core structure exhibited a substantially high effective NLA coefficient (βeff) of 7.02 × 10⁻¹⁰ m W⁻¹ and a very low optical limiting threshold of 1.42 J cm⁻². rsc.org These characteristics make it a highly suitable material for fabricating devices designed to limit the transmission of high-intensity light. rsc.org The application of materials with significant 2PA cross-sections in optical power limiting is a well-established goal in materials chemistry. semanticscholar.org

Electronic Structure-Property Relationships

Influence of Conjugation Length and Substituents on Optical and Electronic Properties

The optical and electronic properties of this compound and its derivatives are profoundly influenced by the extent of π-conjugation and the nature of substituents attached to the core structure. researchgate.netung.edu Systematic studies on alternating 2,6-linked pyridine-thiophene oligomers have demonstrated that increasing the conjugation length by adding more rings leads to brightly luminescent materials. researchgate.net

The introduction of various substituents allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org In push-pull systems, varying the electron-donating or electron-withdrawing strength of substituents can systematically alter the optical and electronic properties. rsc.orgbeilstein-journals.org For example, in a series of 2,4,6-tris(5-aryl-2-thienyl)pyridines, which feature a pyridine core (acceptor) linked to three aryl groups (donors) via thiophene spacers, the optical properties are controlled by the electron-donating strength of the terminal aryl groups. tandfonline.com This tuning affects the degree of intramolecular charge transfer (ICT), resulting in a tunable fluorescence color from blue to yellowish-green in solution. tandfonline.com

The position of substituents is also critical. Moving a thienyl group from one conjugation axis to another in a related benzobisoxazole system resulted in a bathochromic (red) shift in the absorption maximum (λmax), attributed to a longer conjugation pathway and increased planarity. ung.edu Similarly, in thienylpyrrolyl-benzothiazole chromophores, substituting a bulky group at a position that decreases orbital overlap can shorten the effective conjugation length and alter the electronic spectra. scispace.com

Table 1: Effect of Substituents on Absorption Maxima of Thienyl-Pyridine Derivatives

Compound Type Substituent Variation Effect on Absorption (λmax) Reference
2,6-linked Pyridine-Thiophene Oligomers Increased oligomer length Becomes brightly luminescent researchgate.net
2,4,6-tris(5-aryl-2-thienyl)pyridines Increased donor strength of aryl group Bathochromic shift tandfonline.com
Thienylpyrrolyl-benzothiazoles More extensive electron delocalization Bathochromic shift (35-47 nm) scispace.com

Effect of Protonation and Other Modulations on Electronic Properties

The electronic properties of this compound and related compounds can be significantly modulated by external stimuli, most notably by protonation of the basic pyridine nitrogen. researchgate.netchim.it This modification alters the electron-accepting nature of the pyridine ring, leading to observable changes in the compound's optical and electronic characteristics.

Upon protonation, many pyridine-containing chromophores exhibit halochromism, which is a color change in response to a change in pH. chim.it For instance, in related annulated 2-aminopyridines, lowering the pH causes a bathochromic shift in the longest wavelength absorption maxima. chim.it This effect is due to the enhanced electron-withdrawing character of the protonated pyridine ring, which influences the intramolecular charge transfer within the molecule. The protonation can also dramatically affect the emission properties, sometimes leading to luminescence switching or quenching. researchgate.net This pH sensitivity makes these compounds candidates for use as colorimetric and luminescent pH sensors. researchgate.net

In a study of 2,6-linked pyridine-thiophene oligomers, it was explicitly shown that protonation of the pyridine ring modulates the electronic properties, suggesting its potential for creating n-type materials. researchgate.net The ability to alter the electronic landscape through simple acid-base chemistry provides a powerful tool for tuning these materials for specific electronic applications.

Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that have a significant difference in their dipole moment between the ground and excited states, a common feature in D-A-D or D-π-A systems like substituted 2,6-Di(2-thienyl)pyridines.

Research on 2,4,6-tris[5-(4-N,N-dibutylaminophenyl)-2-thienyl]pyridine, a compound with a strong ICT character, demonstrated significant fluorosolvatochromism. tandfonline.com When the solvent polarity was increased, the fluorescence emission peak showed a marked bathochromic (red) shift. For example, the emission maximum shifted from 474 nm in the nonpolar solvent n-hexane to 604 nm in the polar solvent acetonitrile (B52724). tandfonline.com This large shift is indicative of a more polar excited state that is stabilized by polar solvents. The absorption spectra, however, showed a much smaller dependence on solvent polarity. tandfonline.com

Similar solvatochromic behavior has been observed in other related heterocyclic systems. scispace.comresearchgate.net For example, certain thienylpyrrolyl-benzothiazole derivatives show pronounced solvatochromic properties, making them suitable for use as probes to investigate solvent polarity. scispace.com This behavior underscores the charge transfer nature of the electronic transitions in these molecules. researchgate.net

Table 2: Solvatochromic Shift in Emission of 2,4,6-tris[5-(4-N,N-dibutylaminophenyl)-2-thienyl]pyridine

Solvent Polarity (ET(30) kcal/mol) Absorption λmax (nm) Emission λmax (nm) Stokes Shift (cm⁻¹)
n-Hexane 31.0 440 474 1650
Toluene 33.9 444 501 2660
Chloroform (B151607) 39.1 448 545 4220
Dichloromethane 40.7 449 557 4700
Acetone 42.2 442 580 5910
Acetonitrile 45.6 441 604 6890

Data sourced from a study on 2,4,6-tris(5-aryl-2-thienyl)pyridines. tandfonline.com

Advanced Applications and Device Integration

Chemical and Ion Sensing

The distinct coordination capabilities of 2,6-Di(2-thienyl)pyridine, arising from the nitrogen and sulfur heteroatoms, make it an excellent building block for sensors designed to detect a variety of metal ions and anions through either fluorescent or electrochemical methods.

Fluorescent Chemosensors for Metal Ions (e.g., Pd(II), Hg(II), Pb(II), Cd(II), Zn(II), Ni(II))

The integration of the this compound (DTP) moiety into larger systems, particularly conjugated polymers, has led to the creation of highly sensitive and selective fluorescent chemosensors. Research has predominantly focused on the detection of soft heavy metal ions like palladium(II) and mercury(II).

For the detection of Palladium(II) , a novel conjugated polymer incorporating 2,6-bis(2-thienyl)pyridine moieties was synthesized and demonstrated high sensitivity and selectivity for Pd(II) ions. rsc.orgacs.org The sensing mechanism is based on a fluorescence quenching effect, where the interaction with palladium ions diminishes the polymer's fluorescence intensity. rsc.orgcapes.gov.br This polymer sensor exhibited a visually observable color change from yellow-green to brown upon the addition of Pd(II), and its fluorescence at 472 nm decreased dramatically. rsc.org The sulfur atoms in the thienyl units are considered "soft" donors, which increases the sensor's affinity for "soft" metals like palladium. rsc.org

For Mercury(II) detection, a molecular receptor based on 2,6-bis(2-thienyl)pyridine was shown to be a highly effective fluorimetric sensor. rsc.org This system operates as a selective "turn-off" sensor, where its fluorescence at 413 nm is quenched upon binding with Hg(II) ions. rsc.org Further studies confirmed its capability as a ratiometric sensor with two distinct emission bands: a "turn-off" response at 413 nm and a "turn-on" response at 563 nm. rsc.org The coordination for sensing involves the S,N-chelation of the ligand to the Hg(II) center.

While research has concentrated on Pd(II) and Hg(II), the this compound framework has been investigated in the context of other metal ions, primarily in selectivity studies. For instance, sensors for Hg(II) have demonstrated the ability to differentiate it from Zn(II) and Cd(II) . rsc.org However, specific fluorescent sensors using this core structure primarily for detecting Pb(II), Cd(II), Zn(II), or Ni(II) are not as prominently documented in current literature.

Table 1: Performance of this compound-Based Fluorescent Sensors
AnalyteSensing MaterialSensing MechanismKey Finding / Detection LimitReference
Pd(II)Conjugated polymer with 2,6-bis(2-thienyl)pyridine unitsFluorescence quenchingHigh sensitivity and selectivity. Detection limit of 1 x 10-6 M in aqueous solution. rsc.orgnih.gov
Hg(II)2,6-bis(2-thienyl)pyridine molecular receptor"Turn-off" and ratiometric fluorescenceSelective detection with emission bands at 413 nm ("turn-off") and 563 nm ("turn-on"). rsc.org

Electrochemical Sensors for Heavy Metals and Anions

Derivatives of this compound are effective in fabricating chemically modified electrodes for the electrochemical detection of heavy metals and anions.

For Heavy Metals , a significant application involves the electropolymerization of 4-azulen-1-yl-2,6-bis(2-thienyl)pyridine to form complexing films on glassy carbon electrodes. researchgate.netupb.ro These modified electrodes are used for the sensitive detection of Lead(II) and Cadmium(II) ions using the chemical preconcentration–anodic stripping voltammetry (ASV) technique. researchgate.netresearchgate.net This method allows for the accumulation of metal ions on the electrode surface before they are stripped off and measured, enhancing sensitivity. researchgate.net Detection limits as low as 0.7 nM for Pb(II) and 10 nM for Cd(II) have been achieved with this system. researchgate.net The electrochemical properties and surface modification have been studied using techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS). upb.ro

For Anions , a charged derivative, 2,6-di(thien-2-yl)-4-(3,8-dimethyl-5-isopropyl-azulen-1-yl)pyrilium perchlorate (B79767), has been tested for anion recognition. researchgate.net This compound exhibited modified electrochemical properties specifically in the presence of dihydrogen phosphate (B84403) (H₂PO₄⁻) and fluoride (B91410) (F⁻) ions. researchgate.net

Table 2: this compound Derivative-Based Electrochemical Sensors
AnalyteSensing Material / ElectrodeTechniqueKey Finding / Detection LimitReference
Pb(II)Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) film on glassy carbon electrodeAnodic Stripping Voltammetry (ASV)Detection limit of 0.7 nM. researchgate.net
Cd(II)Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) film on glassy carbon electrodeAnodic Stripping Voltammetry (ASV)Detection limit of 10 nM. researchgate.net
H₂PO₄⁻, F⁻2,6-di(thien-2-yl)-4-(3,8-dimethyl-5-isopropyl-azulen-1-yl)pyrilium perchlorateCyclic Voltammetry / Differential Pulse VoltammetryDemonstrated modified electrochemical properties in the presence of these anions. researchgate.net

Selectivity and Interference Studies in Sensing Platforms

A critical aspect of any sensor is its ability to detect the target analyte without interference from other species. Sensors based on this compound and its derivatives have shown excellent selectivity.

The fluorescent polymer sensor for Pd(II) exhibited high selectivity over various other transitional metals. nih.gov While it also responded to Pt(IV), the fluorescence quenching was significantly weaker than that induced by Pd(II). rsc.org A list of tested ions for one polymer included AgNO₃, Co(NO₃)₂, CdCl₂, NiCl₂, Cu(Ac)₂, ZnCl₂, HgCl₂, and FeCl₃, with the sensor showing a clear preference for palladium. rsc.org

The 2,6-bis(2-thienyl)pyridine molecular receptor for Hg(II) demonstrated the ability to differentiate mercury ions from Zn²⁺, Cd²⁺, Cu²⁺, Cr³⁺, Co²⁺, Ru³⁺, and Fe²⁺ ions with minimal to no interference. rsc.org However, it was noted that in some analytical matrices, the presence of iron ions could influence the fluorimetric detection, a challenge that could be addressed by depositing the material on an electrode where the complexed ions can be electrochemically resolved. rsc.org

In electrochemical sensing, the poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) electrode material showed particular selectivity towards lead ions, even when a large excess of other metal cations was present. researchgate.net

Organic Electronics and Optoelectronic Devices

The extended π-conjugated system and favorable charge transport characteristics of this compound make it a valuable component in organic electronics and optoelectronic devices. Its structure allows for facile n-doping and p-doping, and the electron-withdrawing nature of the central pyridine (B92270) ring can lead to low reduction potentials, implying good electron-transporting properties. acs.org

Organic Light-Emitting Diodes (OLEDs)

The this compound motif is utilized in the development of materials for organic light-emitting diodes (OLEDs). Its derivatives have been incorporated into devices as dopants or as parts of complex ligands for emissive metal centers.

In another approach, cyclometalated iridium(III) complexes, which are highly important phosphorescent emitters for OLEDs, have been synthesized using thienyl-pyridine based ligands. The synthesis of bis2-(2-thienyl)pyridinato-C³,N'iridium(III) highlights the use of this structural class in creating efficient emitters for high-performance OLEDs. acs.org

Organic Field-Effect Transistors (OFETs)

The charge transport properties of this compound-containing materials make them suitable for use as the active semiconductor layer in organic field-effect transistors (OFETs).

A conjugated polymer, designated PBDTTPy, was synthesized using 2,4,6-tri(2-thienyl)pyridine, a structural isomer of the core compound. wiley.com This polymer was designed to have a low HOMO energy level to increase its stability in ambient conditions. When used in a bottom-gate, top-contact OFET device, PBDTTPy exhibited typical p-type semiconductor behavior. Under ambient conditions, the device demonstrated a charge carrier mobility of 2.4 × 10⁻⁴ cm² V⁻¹ s⁻¹. wiley.com This represented the first OFET device based on a conjugated polymer with meta-linked trithienylpyridine units. wiley.com Studies on related polymers containing 2,6-pyridine moieties have also suggested good electron-transporting properties, which are beneficial for n-type or ambipolar transistors. acs.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The this compound scaffold is a key building block in the design of organic dyes and materials for solar energy conversion. Its ability to facilitate charge transport and its favorable optical properties are central to its application in both OPVs and DSSCs. ontosight.ai

Research into related structures further supports the utility of the thienyl-pyridine motif. Thienyl-substituted analogues have demonstrated superior performance compared to triphenylamino donors in similar dye complexes, achieving efficiencies of 5.57%. nih.gov Quantum-chemical calculations on novel dyes derived from 4-(2-thienyl)pyrimidine confirm their potential as effective photosensitizers for DSSCs. osi.lv

Table 1: Performance of DSSCs using this compound Derivatives as Co-sensitizers with N719 Dye

Co-sensitizer DerivativeShort Circuit Current Density (Jsc)Open Circuit Voltage (Voc)Fill Factor (FF)Overall Conversion Efficiency (η)Reference
2,6-bis[1-(methylimino)ethyl]pyridine (DM)16.57 mA cm⁻²0.72 V0.597.00% rsc.org
2,6-bis[1-(phenylimino)ethyl]pyridine (M1p)16.48 mA cm⁻²0.72 V0.627.32% nih.gov

Electrochromic Devices

Electrochromic devices (ECDs) rely on materials that can reversibly change their optical properties under an applied voltage. Polymers derived from this compound and its analogues are excellent candidates for these applications due to their electrochemical stability and distinct color changes between redox states.

A notable example involves copolymers of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole. mdpi.comnih.gov These polymers can be deposited on conductive electrodes via electrochemical polymerization. mdpi.comnih.gov A specific copolymer, designated P(dCz2-co-dTC2), exhibits impressive multichromic behavior, transitioning between yellowish-green, greenish-gray, gray, and purplish-gray in its various redox states. mdpi.com When this copolymer was used as the anodic material in an ECD with poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProdot-Me₂) as the cathodic material, the resulting device displayed remarkable performance. mdpi.comnih.gov It showed a high optical contrast, rapid switching speeds, and excellent coloration efficiency, highlighting its potential for use in applications like smart windows and displays. mdpi.comnih.govsemanticscholar.org

The donor-acceptor-donor (D-A-D) structure inherent in many of these monomers, such as 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, is key to tuning the polymer's band gap and, consequently, its color. electrochemsci.org This particular polymer demonstrates a multicolored transition from red (neutral) to purple and then sky blue (doped), showcasing the versatility of the thienyl-pyridine framework in creating materials with a wide palette of electrochromic colors. electrochemsci.org

Table 2: Performance of an Electrochromic Device Based on a this compound-related Copolymer

Device ConfigurationOptical Contrast (ΔT at 580 nm)Switching TimeColoration Efficiency (at 580 nm)Reference
P(dCz2-co-dTC2)/PProdot-Me₂45.8%~0.3 s528.8 cm² C⁻¹ mdpi.comnih.gov

Catalysis and Electrocatalysis

The nitrogen atom in the pyridine ring and the sulfur atoms in the thienyl groups of this compound and its derivatives can coordinate with metal centers, making them effective ligands in catalysis.

Oligomerization Reactions

Complexes of cobalt(II) with 6-(thienyl)-2-(imino)pyridine ligands, which are structurally related to this compound, have been shown to be active catalysts for the oligomerization of ethylene (B1197577) upon activation with methylaluminoxane (B55162) (MAO). acs.orgunam.mx The electronic properties and the specific position of the sulfur atom in the thienyl ring have a profound impact on the catalytic activity and selectivity of the product distribution. acs.org

Crucially, research has shown that cobalt(II) catalysts containing thien-2-yl groups (the same isomer as in this compound) produce a range of linear α-olefins from C₄ to C₁₄, following a Schulz-Flory distribution. acs.orgunam.mx In contrast, catalysts with the sulfur atom in the 3-position of the thienyl ring selectively convert ethylene almost exclusively to 1-butene. acs.orgunam.mx This difference is attributed to the ability of the thien-2-yl sulfur atom to coordinate to the cobalt center in the activated catalyst, which influences the reaction pathway. acs.org These catalysts can achieve very high turnover frequencies, reaching up to 1.4 × 10⁵ moles of ethylene converted per mole of cobalt. unam.mx

Table 3: Product Selectivity in Ethylene Oligomerization Catalyzed by Cobalt(II) 6-(Thienyl)-2-(imino)pyridine Complexes

Thienyl Group in LigandPrimary Catalytic ProductDistributionReference
Thien-2-ylC₄–C₁₄ α-OlefinsSchulz-Flory acs.orgunam.mx
Thien-3-yl1-ButeneHighly Selective acs.orgunam.mx

Redox-Active Films for Oxygen Sensing and Reduction

The ability of this compound derivatives to undergo electropolymerization allows for the creation of thin, redox-active films on electrode surfaces. researchgate.netdb-thueringen.de Ruthenium(II) complexes incorporating ligands such as 2,6-di(quinolin-8-yl)pyridine functionalized with electropolymerizable 2-thienyl units can form stable polymer films. researchgate.netdb-thueringen.de These films exhibit reversible redox switching of their optical properties, a key characteristic for sensor applications. researchgate.net

While direct use of this compound for oxygen sensing is not extensively documented, the established redox activity of its polymeric films makes it a promising candidate for developing such sensors. researchgate.netdb-thueringen.de Optical oxygen sensors often operate via luminescence quenching or colorimetric changes based on the redox state of an indicator molecule. rsc.org Given that polymers of this compound derivatives can be electrochemically switched between states, they could function as the active layer in a redox-based sensor for oxygen or other redox-active species. rsc.orgnih.gov

Environmental Remediation (e.g., Heavy Metal Uptake and Removal)

Polymeric films derived from functionalized this compound have demonstrated significant potential as materials for environmental remediation, specifically for the detection and removal of toxic heavy metal ions from aqueous solutions. researchgate.netresearchgate.net

By incorporating an additional complexing unit, such as an azulene (B44059) moiety, the resulting polymer becomes highly effective at binding specific metal cations. researchgate.net Films made from poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) have been synthesized and studied for their interaction with lead(II) and cadmium(II) ions. researchgate.net These polymer-coated electrodes can preconcentrate metal ions from a solution, which can then be detected using sensitive electrochemical techniques like anodic stripping voltammetry. researchgate.net

The material shows a particular selectivity for lead ions, even when other metal cations are present in large excess. researchgate.net This high selectivity and sensitivity lead to very low detection limits, making these films suitable for monitoring trace levels of heavy metals in water. researchgate.netmdpi.com The uptake behavior has been analyzed using various sorption isotherm models, including Langmuir and Freundlich, to quantify the affinity of the polymer film for the metal ions. researchgate.net

Table 4: Detection Limits for Heavy Metal Ions using a Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) Modified Electrode

Metal IonDetection LimitReference
Lead(II) (Pb²⁺)0.7 nM (~10⁻⁹ M) researchgate.netmdpi.com
Cadmium(II) (Cd²⁺)10 nM researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For DTP and its derivatives, DFT calculations have been instrumental in elucidating their behavior in various applications.

Electronic Structure Analysis (HOMO, LUMO Energies, Ionization Potentials)

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining the electronic and optical properties of a molecule, as well as its reactivity. The HOMO-LUMO energy gap is a key parameter that influences the molecule's chemical reactivity and kinetic stability. wu.ac.th

For DTP-based ligands, good linear correlations have been found between DFT-calculated HOMO/LUMO energies and experimentally determined redox potentials. researchgate.net This correlation underscores the ability of computational methods to predict the electrochemical behavior of these compounds. researchgate.net For instance, in a study of azulene-substituted DTP derivatives, the energies of the HOMO were found to follow the same trend as the experimental first anodic peak potentials. mdpi.com

The electronic properties of DTP can be tuned by introducing different substituents. Computational studies on 2,6-di(2-thienyl)pyridine derivatives have shown that orthogonal thienyl substituents can direct incoming electrophiles to the C-4 position by decreasing the electron density at the C-3 and C-5 positions through the electron-withdrawing conjugation effects of the thiophene (B33073) rings. smolecule.com

Below is a table summarizing representative calculated electronic properties for DTP and related compounds.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
This compoundDFT/B3LYP---
4-(azulen-1-yl)-2,6-bis(2-thienyl)pyridineDFT/B3LYP-5.23-1.783.45
4-(azulen-1-yl)-2,6-bis(2-furyl)pyridineDFT/B3LYP-5.31-1.713.60

Data sourced from computational studies on DTP derivatives. The exact values can vary depending on the specific functional and basis set used in the calculation.

Spectroscopic Property Prediction (e.g., TD-DFT for emission)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. nih.gov It allows for the calculation of vertical excitation energies and oscillator strengths, which can be compared with experimental UV-Vis spectra. researchgate.net

In the case of DTP and its complexes, TD-DFT has been successfully used to rationalize their photophysical properties. For example, TD-DFT calculations on a mercury(II) complex of DTP predicted a dual emission behavior, which was subsequently confirmed by experimental studies. rsc.org The calculations showed a "turn-off" emission at 413 nm and a "turn-on" emission at 563 nm upon mercury binding. rsc.org Similarly, for iridium(III) complexes containing thienylpyridine ligands, DFT calculations explained the observed structured emission in terms of the nature of the lowest-energy triplet states. rsc.org

The accuracy of TD-DFT predictions can be influenced by the choice of functional. For some systems, long-range corrected functionals like CAM-B3LYP are necessary to accurately predict the ordering of charge transfer states. nih.gov

Mechanistic Insights in Catalysis and Adsorption

DFT calculations provide a powerful tool for elucidating reaction mechanisms at the molecular level. wiley.com In the context of catalysis, DFT can be used to map out the potential energy surface of a reaction, identify transition states, and calculate activation barriers. rsc.org

For reactions involving DTP or its derivatives as ligands, DFT studies can provide insights into the role of the ligand in the catalytic cycle. For example, in the iridium-catalyzed silylation of aromatic C-H bonds, DFT calculations could be used to explore the mechanism and the role of the DTP ligand in facilitating the reaction. csic.es Similarly, in the context of adsorption, DFT can model the interaction between a DTP-based molecule and a surface, providing information about the binding geometry and energy.

Coordination Affinity and Binding Mode Predictions

DFT calculations are instrumental in predicting the coordination affinity and preferred binding modes of ligands like DTP with metal ions. rsc.org By calculating the energies of different possible coordination geometries, the most stable structure can be identified.

For DTP, its planar geometry and the presence of sulfur and nitrogen atoms with non-covalent interactions (S···N distances of approximately 2.93–2.95 Å) give rise to unique optoelectronic properties. DFT studies have confirmed that DTP binds to metal ions like Hg(II) through SNS chelation. rsc.org These theoretical predictions are often validated by experimental techniques such as NMR spectroscopy. rsc.org

Molecular Dynamics and Structural Modeling

While DFT provides detailed electronic information, molecular dynamics (MD) simulations can offer insights into the dynamic behavior and conformational flexibility of DTP and its derivatives over time. MD simulations can be particularly useful for understanding the behavior of these molecules in solution or when interacting with larger systems like polymers or biological macromolecules.

Structural modeling, often in conjunction with DFT, allows for the visualization of the three-dimensional structure of DTP and its complexes. nih.gov This is crucial for understanding structure-property relationships. For instance, the planarity of the DTP ligand, which is influenced by the rotational freedom of the thienyl rings, can be studied using computational modeling. researchgate.net

Correlation of Theoretical and Experimental Data

A key aspect of computational chemistry is the correlation of theoretical predictions with experimental results. bohrium.com This validation process is crucial for establishing the reliability of the computational models.

For DTP and its derivatives, a strong correlation between theoretical and experimental data has been consistently reported. For example, DFT-calculated HOMO-LUMO energies show good linear correlations with experimental redox potentials. researchgate.netmdpi.com Similarly, TD-DFT predicted UV-Vis and emission spectra often show good agreement with experimental measurements. researchgate.netrsc.orgnii.ac.jp The accuracy of calculated vibrational frequencies from DFT can also be validated by comparing them with experimental FT-IR and Raman spectra. researchgate.net

This strong agreement between theory and experiment provides confidence in the use of computational methods to predict the properties of new, yet-to-be-synthesized DTP derivatives, thereby guiding the design of new materials with desired functionalities.

Advanced Characterization Techniques in Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in identifying and characterizing 2,6-Di(2-thienyl)pyridine and its derivatives. These methods probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its electronic structure, composition, and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are routinely employed. For instance, in a study of a derivative, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals for the pyridine (B92270) and thiophene (B33073) protons. rsc.org In another example, ¹H NMR analysis of 2,6-bis(2,2'-bithien-5-yl)pyridine provided key structural confirmation. researchgate.net The chemical shifts and coupling constants observed in NMR spectra allow for the precise assignment of each proton and carbon atom in the molecule's framework. rsc.orgcsic.es

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) can confirm the molecular formula with high accuracy. mdpi.com This technique is crucial for verifying the successful synthesis of the target compound and identifying any potential byproducts. ontosight.ai

UV-Vis Spectroscopy investigates the electronic transitions within the molecule. The extended π-conjugated system of this compound gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org The position and intensity of these bands are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and the presence of metal ions. beilstein-journals.org

Fluorescence Spectroscopy measures the light emitted from the molecule after it has absorbed light. This compound and its derivatives often exhibit fluorescence, a property that is highly valuable for applications in sensors and organic light-emitting diodes (OLEDs). ontosight.airsc.org For example, a polymer containing 2,6-bis(2-thienyl)pyridine moieties was developed as a fluorescent sensor for palladium ions, where the fluorescence intensity is quenched upon binding to the metal. rsc.orgrsc.org The excitation and emission wavelengths are key parameters determined by this technique. rsc.org In some cases, the compound can act as a ratiometric sensor, exhibiting dual emission bands that change in intensity upon analyte binding. rsc.org

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and chemical states of the atoms on the surface of a material. rsc.org This technique has been used to study polymers derived from this compound, confirming the presence of expected elements and providing insight into the electronic structure of the polymer backbone in both neutral and doped states. acs.org XPS is particularly useful for characterizing thin films and modified surfaces. researchgate.net

Spectroscopic Data for this compound and Derivatives
TechniqueCompound/DerivativeKey Findings/ParametersSource
¹H NMRA 2,6-bis(2-thienyl)pyridine derivativeδ=7.60 (d, 2H), 7.53 (s, 2H), 7.44 (m, 3H), 7.34 (d, 2H), 7.02 (d, 2H) in CDCl₃ rsc.org
¹³C NMRA 2,6-bis(2-thienyl)pyridine derivativeδ=151.76, 150.56, 146.02, 138.19, 130.92, 129.38, 129.20, 127.06, 124.85, 115.76, 114.62 in CDCl₃ rsc.org
UV-VisPolymer of a 2,6-bis(2-thienyl)pyridine derivativeUsed to record spectra for characterization. rsc.org
FluorescencePolymer of a 2,6-bis(2-thienyl)pyridine derivativeExcitation at 346 nm for a related compound. rsc.org
Fluorescence2,6-bis(2-thienyl)pyridine as a sensor"Turn off" emission at 413 nm and "turn on" at 563 nm for Hg(II) detection. rsc.org
XPSPolymers based on bis(3-alkylthiophene) and pyridineConfirmed charge carrier formation in doped states. acs.org

Electrochemical Methods

Electrochemical techniques are essential for investigating the redox properties of this compound, which are crucial for its applications in organic electronics and sensors. These methods involve applying a potential to a sample and measuring the resulting current, providing insights into oxidation and reduction processes.

Cyclic Voltammetry (CV) is the most commonly used electrochemical technique to study this compound and its polymers. CV provides information about the oxidation and reduction potentials of the molecule, the reversibility of these processes, and the formation of polymer films on electrode surfaces. electrochemsci.orgmdpi.com For instance, the electropolymerization of derivatives of this compound can be carried out and monitored using CV. researchgate.netelectrochemsci.org The scan rate dependence of the peak currents in a CV experiment can indicate whether the electroactive species is in solution or immobilized on the electrode surface. mdpi.com

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is often used for quantitative analysis. DPV has been employed to study the complexation of metal ions by polymers derived from this compound. researchgate.net For example, DPV was used to detect the stripping peaks of heavy metal ions like lead (Pb(II)) and cadmium (Cd(II)) that were complexed within a polymer film, allowing for their sensitive detection. upb.ro

Chronocoulometry measures the total charge that passes as a function of time after a potential step is applied. This technique has been used to study the adsorption of 2-(2'-thienyl)pyridine on a gold electrode surface, revealing that at negative potentials, the molecule forms a low-coverage layer. collectionscanada.gc.ca

Spectroelectrochemistry combines spectroscopic and electrochemical measurements, allowing for the in-situ characterization of species generated at the electrode surface. This technique can be used to obtain the UV-Vis spectra of the oxidized and reduced forms of this compound and its polymers, providing a direct correlation between the electronic structure and the redox state.

Electrochemical Impedance Spectroscopy (EIS) probes the resistive and capacitive properties of the electrode-electrolyte interface. EIS is useful for characterizing the properties of polymer films derived from this compound, such as their charge-transfer resistance and porosity. upb.roresearchgate.net For instance, EIS studies on a glassy carbon electrode modified with a poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) film showed that the porosity of the film is a primary factor influencing its impedance properties. upb.ro

Electrochemical Data for this compound and Derivatives
TechniqueSystem StudiedKey Findings/ParametersSource
Cyclic Voltammetry (CV)Electropolymerization of a 2,6-bis(2-thienyl)pyridine derivativeUsed to successfully electropolymerize the monomer. electrochemsci.org
Cyclic Voltammetry (CV)Polymer film of a carbazole-co-thienylpyridine copolymerScan rate dependence of anodic and cathodic peak currents studied. mdpi.com
Differential Pulse Voltammetry (DPV)Detection of heavy metals with a polymer-modified electrodeStripping peaks observed for Cd(II), Pb(II), Cu(II), and Hg(II). upb.ro
ChronocoulometryAdsorption of 2-(2'-thienyl)pyridine on Au(111)Revealed initial adsorption as a low-coverage layer. collectionscanada.gc.ca
Electrochemical Impedance Spectroscopy (EIS)Glassy carbon electrode modified with a poly(2,6-bis(2-thienyl)pyridine) derivativePorosity of the polymer film was found to be a key factor. upb.ro

Microscopy Techniques

Microscopy techniques provide visual information about the morphology and structure of materials derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of polymer films and nanoparticles. For example, SEM has been used to characterize the surfaces of electrodes modified with polymers of 4-azulen-1-yl-2,6-bis(2-thienyl)pyridine, revealing details about the structure and uniformity of the films. researchgate.netmdpi.com In another study, field emission SEM showed significant differences in the particle size of a polymer synthesized in different solvent systems. chemrxiv.org

Fluorescence Microscopy is a powerful tool for visualizing the distribution of fluorescent molecules in a sample. This technique has been used to observe the oxidative dimerization of 2-(2'-thienyl)pyridine on a gold electrode surface in situ. acs.orgnih.gov Fluorescence microscopy can also be used to image the presence of specific analytes in biological systems, for instance, using a sensor based on a 2,6-bis(2-thienyl)pyridine derivative to detect palladium ions in living cells. researchgate.net

X-ray Crystallography

X-ray Crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. ontosight.ai By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, the precise arrangement of atoms, bond lengths, and bond angles can be determined. This information is invaluable for understanding the solid-state packing of the molecule and for correlating its structure with its observed properties. For example, the solid-state conformation of 2,6-bis(2,2'-bithien-5-yl)pyridine was determined by X-ray analysis, providing crucial insights into its molecular geometry. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Di(2-thienyl)pyridine, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via microwave-assisted multicomponent reactions. For example, a mixture of 3-oxo-3-phenylpropanenitrile, thiophene-2-carbaldehyde, and ammonium acetate in water under microwave irradiation (423 K, 16 min) yields the product efficiently . Alternative routes include modified Kröhnke methods using pyridinium salts and ketones, with yields ranging from 75% to 89% depending on solvent choice (e.g., ethanol or dioxane) and purification protocols .

Q. Which spectroscopic and structural characterization techniques are essential for verifying the compound’s purity and structure?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~2220 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns; aromatic protons in thienyl and pyridine rings appear as distinct multiplet signals (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and potential structural disorder. For example, SHELXL refinement can model disordered thiophene rings by refining occupancies (e.g., 31.4% vs. 68.6% in ) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : The compound is classified under GHS as acutely toxic (oral, Category 1), skin/eye irritant (Category 2/1), and a respiratory hazard. Key precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Conducting reactions in fume hoods to avoid inhalation of vapors.
  • Immediate decontamination of spills with ethanol/water mixtures .

Advanced Research Questions

Q. How can enantioselectivity in asymmetric catalysis involving this compound derivatives be enhanced?

  • Methodological Answer : Bulky pyridine additives (e.g., 2,6-di-t-butylpyridine) improve enantiomeric ratios (er) by stabilizing compact ion pairs. For instance, replacing pyridine with 2,6-di-t-butylpyridine increased er from 20:80 to 14.5:85.5 in CPA-mediated cyclizations .

Q. What computational strategies accurately model the electronic properties of this compound?

  • Methodological Answer : Hybrid density-functional theory (DFT) with exact-exchange terms (e.g., Becke’s 1993 functional) reduces errors in thermochemical data (e.g., atomization energy deviations <2.4 kcal/mol). The Colle-Salvetti correlation-energy formula further refines electron density distributions, critical for predicting redox behavior .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they resolved?

  • Methodological Answer : Structural disorder in thiophene or pyridine rings complicates refinement. Using SHELXL, occupancies of disordered atoms (e.g., S2 and C37–C39 in ) are modeled with split positions (31.4% vs. 68.6%), while hydrogen-bonding networks stabilize the overall lattice .

Q. How is this compound applied in Pd²⁺ ion sensing, and what mechanistic insights exist?

  • Methodological Answer : The compound’s thienyl groups coordinate Pd²⁺, inducing fluorescence quenching in polymer sensors. For example, a copolymer containing this compound exhibited a detection limit of 10 nM for Pd²⁺, validated via UV-vis and fluorescence titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.